synthesis and purification of trans-maxacalcitol
synthesis and purification of trans-maxacalcitol
An In-Depth Technical Guide to the Synthesis and Purification of trans-Maxacalcitol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Maxacalcitol
Maxacalcitol, also known as 22-oxacalcitriol (OCT), is a synthetic analog of the active form of vitamin D3, calcitriol.[1][2] It is distinguished by the substitution of a carbon atom at the 22-position in the side chain with an oxygen atom, a modification that significantly alters its metabolic profile.[3][4] This structural change results in a compound with a potent ability to suppress parathyroid hormone (PTH) synthesis and secretion while exhibiting markedly lower calcemic activity compared to calcitriol.[5][6] This favorable therapeutic window has established maxacalcitol as a valuable agent in the treatment of secondary hyperparathyroidism in patients with renal failure and in the topical treatment of psoriasis.[7]
This guide provides a comprehensive overview of the industrial synthesis and purification of the biologically active (+)-(5Z,7E) or trans-isomer of maxacalcitol, focusing on the chemical principles, key transformations, and practical methodologies required to obtain a high-purity active pharmaceutical ingredient (API).
Chemical Profile and Structural Elucidation
A precise understanding of the molecule's properties is fundamental to its synthesis and analysis. Maxacalcitol's structure incorporates the characteristic secosteroid backbone of vitamin D, featuring a conjugated triene system and multiple stereocenters that are critical for its biological activity.
| Property | Value | Source |
| IUPAC Name | trans-(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | [2] |
| Synonyms | 22-Oxacalcitriol, OCT, Oxarol | [2][8] |
| CAS Number | 103909-75-7 | [2][9] |
| Molecular Formula | C₂₆H₄₂O₄ | [2][10] |
| Molecular Weight | 418.6 g/mol | [2][10] |
Part 1: The Convergent Synthetic Strategy
The industrial synthesis of maxacalcitol is a multi-step process that efficiently constructs the complex molecule.[3][11] A convergent approach is favored, wherein the A-ring and the CD-hydrindane ring systems are synthesized separately before being coupled in the final stages. This strategy allows for optimization of individual reaction sequences and facilitates purification of intermediates, leading to a higher overall yield.
The most established route commences from 1α-hydroxydehydroepiandrosterone, a readily available steroid precursor.[3] The overall workflow can be visualized as follows:
Caption: High-level convergent synthesis strategy for trans-maxacalcitol.
Synthesis of the CD-Ring Precursor
The journey from 1α-hydroxydehydroepiandrosterone involves a sequence of carefully chosen reactions to build the characteristic side chain and introduce the necessary functionality for the subsequent photochemical step. An industrial synthesis developed by Chugai Pharmaceutical Co. outlines a practical, seven-step sequence that avoids difficult reaction conditions and chromatographic purification of early intermediates.[3][12]
Key Transformations Include:
-
Introduction of the C7-C8 Double Bond: This is a critical step to form the conjugated diene system required for the subsequent photochemical reaction. It is typically achieved by treating the steroid core with N-bromosuccinimide (NBS) followed by elimination with a non-nucleophilic base like γ-collidine.[3] The causality here is the need for a chromophore that can absorb UV energy to facilitate the electrocyclic ring-opening reaction.
-
Side-Chain Elongation: A two-carbon extension is often accomplished via a Wittig reaction. This step builds the initial framework of the side chain.[3]
-
Diastereoselective Hydroboration-Oxidation: This reaction introduces a secondary alcohol with the correct stereochemistry, which is essential for the subsequent ether linkage.[3] The choice of a sterically hindered borane reagent ensures high diastereoselectivity.
-
Williamson Etherification: This classic reaction forms the ether linkage that defines the "oxa" component of maxacalcitol's side chain.[3]
-
Final Precursor Formation: The synthesis culminates in the formation of (1S,3R,20S)-20-(3-Hydroxy-3-methylbuthyloxy)pregna-5,7-dien-1,3-diol, the key triol intermediate that is poised for the final ring-opening step.[]
Photochemical and Thermal Isomerization: Forging the Triene System
The defining feature of vitamin D chemistry is the transformation of the 5,7-diene system of the B-ring into the 5,6-cis-triene system of the final product. This is achieved through a two-step photochemical and thermal process.
Caption: The core photochemical and thermal isomerization workflow.
Step-by-Step Protocol: Photochemical Synthesis
This protocol is adapted from the industrial synthesis described in the literature.[]
-
Dissolution: Dissolve the precursor triol (e.g., 100 g) in a suitable solvent like tetrahydrofuran (THF) (e.g., 2.5 L). The choice of THF is critical as it is relatively transparent to the UV wavelengths used and is a good solvent for the substrate.
-
Irradiation: Place the solution in a quartz apparatus equipped with a high-pressure mercury lamp (e.g., 1 kW). Quartz is used because it is transparent to the required UV radiation, unlike standard borosilicate glass. Irradiate the agitated solution at a controlled temperature (e.g., 10°C) for a predetermined time (e.g., 420 minutes). Temperature control is crucial to minimize side reactions.
-
Quenching and Isolation: After irradiation, evaporate the solvent under reduced pressure. The resulting residue contains a mixture of the desired pre-maxacalcitol (pre-triene) and unreacted starting material.
-
Thermal Isomerization: Dissolve the isolated pre-triene in fresh THF (e.g., 0.4 L). Stir the solution at room temperature (25°C) for an extended period (e.g., 85 hours). This step allows the kinetically formed pre-vitamin D intermediate to undergo a thermal[3][9]-hydride shift, rearranging to the thermodynamically more stable trans-isomer, maxacalcitol.[] The overall yield for this two-step process from the diene is reported to be around 16% after HPLC purification.[3][11]
Part 2: Purification of trans-Maxacalcitol
Achieving the high purity required for a pharmaceutical API (>98%) necessitates robust purification strategies to remove unreacted starting materials, isomeric impurities, and photodecomposition byproducts.[6] The two primary methods are High-Performance Liquid Chromatography (HPLC) and crystallization.
Caption: General workflow for the purification of trans-maxacalcitol.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the workhorse for purifying vitamin D analogs due to its high resolving power, which is necessary to separate structurally similar isomers.[14]
Typical HPLC Parameters
| Parameter | Specification | Rationale |
| Column | Reversed-Phase C18 or Normal-Phase Silica | C18 is common for analytical scale, but normal-phase is often used for preparative scale for vitamin D analogs due to their solubility in non-polar solvents.[14] |
| Mobile Phase | Ethyl Acetate (AcOEt) : Hexane (e.g., 85:15) | This non-polar solvent system provides good separation for the relatively non-polar vitamin D structure. The ratio is optimized to achieve baseline separation of the target compound from its impurities.[] |
| Detection | UV at ~265 nm | The conjugated triene system of maxacalcitol has a strong UV absorbance maximum around 265 nm, making it easy to detect.[14] |
| Mode | Isocratic | For preparative chromatography, an isocratic (constant solvent composition) method is often simpler and more scalable than a gradient method.[14] |
Crystallization
Crystallization is the final and most critical step for obtaining a stable, high-purity solid API. It is highly effective at removing trace impurities that may co-elute during chromatography. Different crystalline forms, such as anhydrous and hydrated forms, can be obtained depending on the solvent system.[15]
Protocol 1: Preparation of Anhydrous Maxacalcitol [15]
-
Dissolution: Dissolve the maxacalcitol residue (e.g., 1 g), obtained after HPLC purification and solvent evaporation, in butyl acetate (e.g., 3 mL).
-
Cooling & Crystallization: Stir the solution and cool to 4-6°C. Maintain this temperature overnight to allow for slow crystal formation. Slow cooling is key to forming well-ordered, pure crystals.
-
Isolation: Filter the formed crystals and dry them under reduced pressure at room temperature overnight to yield the anhydrous crystalline form.
Protocol 2: Preparation of Maxacalcitol Hydrate [15]
-
Dissolution: Dissolve crude maxacalcitol (e.g., 100 mg) in a minimal amount of a water-miscible solvent like methanol (0.5 mL) or acetone.
-
Anti-Solvent Addition: Add an equal volume of water (0.5 mL) to the solution. Water acts as an anti-solvent, reducing the solubility of maxacalcitol and inducing precipitation/crystallization.
-
Cooling & Crystallization: Stir the resulting solution and cool to approximately 0°C. Maintain this temperature for at least 4 hours.
-
Isolation: Filter the crystals and dry them under reduced pressure at room temperature to yield the stable maxacalcitol hydrate. This form is characterized by a water content of approximately 4.2-4.5%.[15]
Part 3: Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of the final API, a suite of analytical techniques is employed.
-
Purity Assessment (HPLC): An analytical scale HPLC method is used to determine the purity of the final product, typically reported as a percentage area of the main peak.
-
Structural Confirmation (NMR/IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are used to confirm that the chemical structure of the synthesized compound matches that of maxacalcitol.[]
-
Polymorphic Form (XRD): Powder X-ray Diffraction (PXRD) is used to identify the specific crystalline form (e.g., anhydrous vs. hydrate).[15]
-
Water Content (Karl Fischer): Karl Fischer titration is the standard method for accurately quantifying the water content in the sample, which is crucial for identifying a hydrate.[15]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can determine the melting point and identify polymorphic transitions, while Thermogravimetric Analysis (TGA) measures weight loss upon heating, confirming the loss of water in a hydrate.[15]
Conclusion
The is a sophisticated process that leverages classical organic reactions with the unique photochemistry of vitamin D analogs. The success of an industrial-scale process hinges on a convergent strategy that maximizes efficiency, coupled with a meticulously controlled photochemical isomerization to generate the desired triene system. Final purification through a combination of preparative HPLC and controlled crystallization is paramount to achieving the stringent purity standards required for a pharmaceutical ingredient. The methodologies outlined in this guide, grounded in established industrial practices, provide a robust framework for researchers and drug development professionals working with this important therapeutic agent.
References
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Shimizu, H., et al. (2005). Industrial Synthesis of Maxacalcitol, the Antihyperparathyroidism and Antipsoriatic Vitamin D3 Analogue Exhibiting Low Calcemic Activity. Organic Process Research & Development, 9(3), 278-287. [Link][3][11][12]
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Shimizu, H., et al. (2005). Industrial Synthesis of Maxacalcitol, the Antihyperparathyroidism and Antipsoriatic Vitamin D3 Analogue Exhibiting Low Calcemic Activity. ACS Publications. [3][11]
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(2015). New crystal form of maxacalcitol. Google Patents, JP5652723B2. [15]
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Ikekawa, N., & Ishizuka, S. (2001). History of the development of new vitamin D analogs: studies on 22-oxacalcitriol (OCT) and 2beta-(3-hydroxypropoxy)calcitriol (ED-71). The Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 1-13. [Link][1]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6398761, Maxacalcitol. PubChem. [Link][2]
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Shimizu, H., et al. (2005). Industrial Synthesis of Maxacalcitol, the Antihyperparathyroidism and Antipsoriatic Vitamin D3 Analogue Exhibiting Low Calcemic Activity. Organic Process Research & Development. [Link][12]
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Global Substance Registration System. MAXACALCITOL. gsrs.ncats.nih.gov. [Link][10]
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Herrero, M., et al. (2022). Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry, 94(6), 2845-2852. [Link]
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Brown, A. J., et al. (1989). The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion. Journal of Clinical Investigation, 84(3), 728-732. [Link][5]
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Takahashi, K., et al. (2025). Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification of 1α,25(OH)2D3 in human serum. Journal of Pharmaceutical and Biomedical Analysis, 266, 117125. [Link]
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Chemvon Biotechnology (Shanghai) Co. Ltd. Maxacalcitol Chemical. Chemvon Website. [Link][6]
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